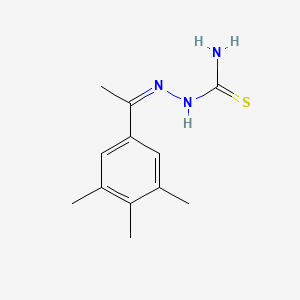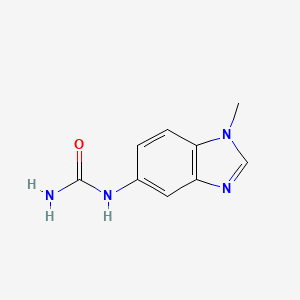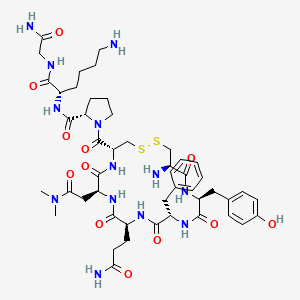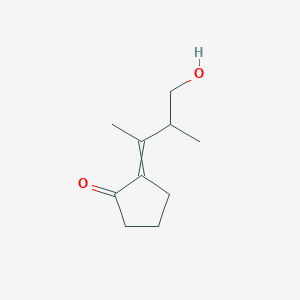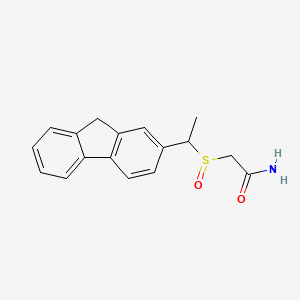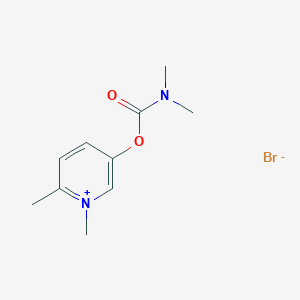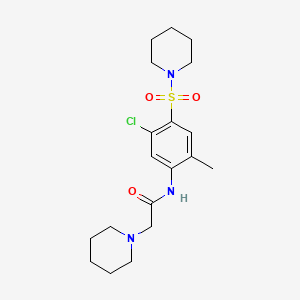
1,2,3-Tripentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tripentylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tripentylbenzene can be synthesized through a general procedure for making 1,3,5-trialkylbenzenes. The process involves the use of pentylmagnesium bromide, which is prepared by reacting magnesium turnings with 1-bromopentane in dry ether. The reaction mixture is then refluxed, and the product is purified through a silica gel column using hexanes as the eluant .
Industrial Production Methods: The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tripentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products Formed:
Halogenation: 1,2,3-Trichloropentylbenzene or 1,2,3-Tribromopentylbenzene.
Nitration: 1,2,3-Trinitropentylbenzene.
Oxidation: Pentylbenzoic acids or pentylbenzophenones.
Aplicaciones Científicas De Investigación
1,2,3-Tripentylbenzene has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2,3-Tripentylbenzene primarily involves its interaction with electrophiles and nucleophiles in various chemical reactions. The presence of three pentyl groups on the benzene ring influences the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions include the formation of sigma complexes during electrophilic aromatic substitution and the generation of reactive intermediates during oxidation and reduction processes .
Comparación Con Compuestos Similares
1,2,3-Trimethylbenzene: Similar in structure but with methyl groups instead of pentyl groups.
1,2,3-Tripropylbenzene: Contains propyl groups instead of pentyl groups.
1,2,3-Tributylbenzene: Contains butyl groups instead of pentyl groups.
Uniqueness: 1,2,3-Tripentylbenzene is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This structural difference affects its physical properties, such as boiling point, solubility, and reactivity. The longer alkyl chains also influence the compound’s interactions in chemical reactions, making it a valuable compound for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
73398-18-2 |
|---|---|
Fórmula molecular |
C21H36 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
1,2,3-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-14-19-16-13-17-20(15-11-8-5-2)21(19)18-12-9-6-3/h13,16-17H,4-12,14-15,18H2,1-3H3 |
Clave InChI |
VWCLTWGYSRBKAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC=C1)CCCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
phosphanium chloride](/img/structure/B14461970.png)
